(E)-N-(1-ethylsulfonylpiperidin-4-yl)-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-(1-ethylsulfonylpiperidin-4-yl)-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-2-23(20,21)17-11-8-15(9-12-17)16-22(18,19)13-10-14-6-4-3-5-7-14/h3-7,10,13,15-16H,2,8-9,11-12H2,1H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDZMUTYPRSYKT-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCC(CC1)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound is characterized by a unique structure that includes an ethylsulfonyl group attached to a piperidine ring and a phenylethenesulfonamide moiety. This structural configuration may contribute to its biological activities.
Structural Formula
- Chemical Formula : C18H24N2O3S2
- Molecular Weight : 384.52 g/mol
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have shown effectiveness against various bacterial strains. The activity of (E)-N-(1-ethylsulfonylpiperidin-4-yl)-2-phenylethenesulfonamide could be hypothesized based on this precedent.
Case Study: Antibacterial Effects
A study focusing on sulfonamide compounds demonstrated their ability to inhibit the growth of multidrug-resistant bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be notably low, suggesting potent antibacterial activity.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Sulfonamide A | 0.5 | Staphylococcus aureus |
| Sulfonamide B | 1.0 | Escherichia coli |
| This compound | TBD | TBD |
Antioxidant Activity
The antioxidant properties of similar compounds have been documented, indicating potential protective effects against oxidative stress. The antioxidant capacity can be evaluated using assays such as DPPH or ABTS.
Research Findings
In studies assessing the antioxidant activity of related sulfonamides, significant radical scavenging activities were reported, which may correlate with the structural features of this compound.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit bacterial enzymes critical for survival.
- Disruption of Membrane Integrity : Some sulfonamides disrupt bacterial cell membranes, leading to cell lysis.
- Antioxidant Mechanisms : By scavenging free radicals, the compound may protect cells from oxidative damage.
Future Directions
Further research is required to elucidate the specific biological activities and mechanisms of action of this compound. Investigations should focus on:
- In vitro and in vivo studies to confirm antimicrobial and antioxidant activities.
- Structure-activity relationship (SAR) analyses to optimize efficacy.
- Clinical trials to assess safety and therapeutic potential in humans.
Comparison with Similar Compounds
Structural Features and Modifications
The table below compares the target compound with key analogs based on substituents, molecular weight, and therapeutic applications:
Pharmacological and Functional Insights
Receptor Binding :
- Compound A and YM598 exhibit potent endothelin ETA receptor antagonism, reducing bladder and prostate contractility . The ethylsulfonyl variant may differ in receptor affinity due to steric and electronic effects of the sulfonyl group.
- Thiadiazole- or benzofuran-substituted analogs (e.g., ) could target distinct pathways, such as kinase inhibition or ion channel modulation, though specific data are lacking.
- Solubility and Bioavailability: The potassium salt of Compound A shows enhanced water solubility compared to its free acid form, critical for oral bioavailability . The ethylsulfonyl group in the target compound may similarly improve solubility relative to non-sulfonylated analogs. Lipophilic substituents (e.g., benzofuran in ) may reduce solubility but enhance blood-brain barrier penetration for CNS applications.
Synthetic Routes :
Key Differentiators
- Ethylsulfonyl vs. Methoxy/Pyrimidinyl Groups: The ethylsulfonyl group in the target compound may confer greater metabolic stability compared to methoxy groups in Compound A, which are prone to demethylation .
- Comparison with Heterocyclic Analogs: Thiadiazole () and benzofuran () substituents introduce steric bulk and electronic effects, possibly altering target selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
